molecular formula C28H22N2O2S2 B2752496 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide CAS No. 476276-17-2

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide

Cat. No. B2752496
CAS RN: 476276-17-2
M. Wt: 482.62
InChI Key: CDHUYJHDRGZMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide is a useful research compound. Its molecular formula is C28H22N2O2S2 and its molecular weight is 482.62. The purity is usually 95%.
BenchChem offers high-quality N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Pharmacological Effects

A study on 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, which share structural similarities with the compound of interest, demonstrated anticonvulsant activity and sedative-hypnotic effects without impairing learning and memory. These compounds interact with benzodiazepine receptors, highlighting their potential in neurological research (Faizi et al., 2017).

Synthesis and Characterization

Research on novel thiophene-benzothiazole derivatives, involving microwave-assisted synthesis and spectroscopic characterization, contributes to the understanding of solvent effects on UV–Vis absorption and provides insights into their structural and electronic properties (Ermiş & Durmuş, 2020).

Antitumor Properties

Several benzothiazole derivatives, including 2-(4-aminophenyl)benzothiazoles, have been identified for their potent antitumor activity against various cancer cell lines, emphasizing their role in cancer research and therapy (Kashiyama et al., 1999).

Fluorescence and Sensing Applications

Benzimidazole and benzothiazole conjugated Schiff bases have been explored as fluorescent sensors for metal ions, showcasing their utility in the development of new materials for sensing and imaging applications (Suman et al., 2019).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2S2/c31-26(18-14-16-20(17-15-18)32-19-8-2-1-3-9-19)30-28-25(21-10-4-6-12-23(21)33-28)27-29-22-11-5-7-13-24(22)34-27/h1-3,5,7-9,11,13-17H,4,6,10,12H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHUYJHDRGZMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide

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